molecular formula C5H11NO3S B1362697 Piperidine-3-sulfonic Acid CAS No. 51036-12-5

Piperidine-3-sulfonic Acid

Cat. No.: B1362697
CAS No.: 51036-12-5
M. Wt: 165.21 g/mol
InChI Key: JHRHBIGQXOSCLY-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonic acid (PSA, CAS 498-95-3) is a cyclic sulfonic acid derivative with a six-membered piperidine ring substituted with a sulfonic acid group at the 3-position. It is structurally related to taurine (2-aminoethanesulfonic acid) and other sulfonic acid analogues, sharing functional similarities in modulating neurotransmitter systems, particularly the GABAergic pathway .

PSA has been studied extensively for its interactions with GABA receptors and enzymes. It inhibits GABA transaminase (IC₅₀ = 103.0 mM) and binds to GABAA receptors (Ki = 166.3 μM), though with lower affinity compared to other taurine derivatives . Additionally, PSA modulates ATP-dependent calcium ion uptake in retinal membranes, acting as a partial agonist in synergy with taurine . Its cyclic structure confers metabolic stability, distinguishing it from linear sulfonic acid compounds .

Properties

IUPAC Name

piperidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-10(8,9)5-2-1-3-6-4-5/h5-6H,1-4H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRHBIGQXOSCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330408
Record name Piperidine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51036-12-5
Record name Piperidine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-3-sulfonic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of piperidine-3-sulfonic acid typically involves the sulfonation of piperidine. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by the substitution of the chlorine atom with a sulfonic acid group . This process can be carried out using various catalysts and reagents, such as Raney nickel in an alkaline solution .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are crucial in drug design and development. Piperidine-3-sulfonic acid serves as an important building block in synthesizing various pharmaceutical compounds. Its unique structural properties allow it to participate in numerous chemical reactions, leading to the formation of biologically active molecules.

Case Study: Synthesis of Piperidine Derivatives

Recent studies have demonstrated the synthesis of piperidine derivatives through innovative methodologies that utilize this compound as a precursor. For instance, researchers have successfully employed this compound in the synthesis of donepezil, a medication used for Alzheimer's disease treatment, showcasing its importance in medicinal chemistry .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes. Its sulfonic acid group enhances the reactivity of piperidine derivatives, making them suitable for further transformations.

Reactivity and Transformations

The sulfonic acid group can act as a leaving group or participate in electrophilic substitution reactions. This property is exploited in synthesizing complex organic molecules, including polymers and dyes. For example, the compound has been used to produce water-soluble reactive dyes, which are essential in textile applications .

Electroplating Industry

One of the notable applications of this compound is in the electroplating industry. It improves the precipitation behavior of electropolishing baths, enhancing the quality and efficiency of metal coatings.

Chemical Intermediates

This compound serves as an intermediate in synthesizing other chemical compounds. Its ability to undergo sulfonation reactions makes it valuable for producing sulfonamides and other related compounds.

Production Processes

Various patents describe methods for synthesizing this compound from readily available precursors, emphasizing its role as an intermediate in producing more complex molecules . These processes often aim to minimize by-products and enhance yields, reflecting ongoing efforts to optimize chemical manufacturing practices.

Research Insights

Recent literature highlights ongoing research into the applications of this compound across different fields:

  • Biological Activity : Studies have explored the biological activity of piperidine derivatives, indicating potential therapeutic effects beyond traditional applications .
  • Synthesis Techniques : Innovative synthesis techniques involving this compound continue to emerge, enhancing its utility in creating diverse chemical entities .

Summary Table: Applications of this compound

Application AreaDescription
PharmaceuticalBuilding block for drug synthesis; used in medications like donepezil
Organic SynthesisReagent for various transformations; used in producing polymers and dyes
ElectroplatingEnhances quality and efficiency of metal coatings
Chemical IntermediatesIntermediate for synthesizing sulfonamides and other compounds
Research InsightsOngoing studies on biological activity and innovative synthesis techniques

Mechanism of Action

The mechanism of action of piperidine-3-sulfonic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s sulfonic acid group plays a crucial role in these interactions by forming strong ionic bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Pharmacological Activity

GABAA Receptor Binding Affinity

The following table compares PSA with key analogues in inhibiting [³H]muscimol binding to GABAA receptors:

Compound Ki (μM) Reference
3-Aminopropanesulfonic acid (OMO) 0.013
β-Alanine 7.9
Pyridine-3-sulfonic acid (PYR) 24.6
Taurine (TAU) 118.1
Piperidine-3-sulfonic acid (PSA) 166.3

Key Findings :

  • OMO exhibits the highest GABAA affinity (Ki = 0.013 μM), likely due to its structural mimicry of GABA.
  • PSA has the lowest affinity among the listed compounds, suggesting its cyclic structure may hinder receptor interactions .
GABAB Receptor Binding

This highlights PSA’s specificity for GABAA over GABAB receptors.

Enzyme Modulation
  • GABA Transaminase Inhibition: PSA inhibits GABA transaminase (IC₅₀ = 103.0 mM), but this is less potent than 2-(guanidino)ethanesulfonic acid (GES), which blocks taurine uptake (IC₅₀ = 3.72 mM) .
  • Calcium Ion Uptake: In rat retinal membranes, PSA acts as a partial agonist, enhancing ATP-dependent calcium uptake synergistically with taurine. In contrast, (+/-)-3-aminotetrahydrothiophene-1,1-dioxide (ATS) is a full agonist .

Structural and Functional Comparisons

Linear vs. Cyclic Sulfonic Acids
Compound Structure Key Features
Taurine (TAU) Linear, primary amine High solubility, broad receptor activity
OMO Linear, extended chain High GABAA affinity due to GABA mimicry
PSA Cyclic, secondary amine Enhanced metabolic stability; partial agonist in calcium uptake
Pyridine-3-sulfonic acid (PYR) Aromatic ring Moderate GABAA affinity; aromaticity may reduce CNS penetration

Structural Insights :

  • Aromatic analogues like PYR show intermediate activity, suggesting steric and electronic factors modulate affinity .

Biological Activity

Piperidine-3-sulfonic acid (PSA) is a sulfonic acid derivative of piperidine, a six-membered nitrogen-containing heterocycle known for its diverse biological activities. This compound has garnered attention in drug discovery due to its potential pharmacological properties, particularly as a modulator of neurotransmitter systems and in antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a sulfonic acid group at the 3-position. The presence of the sulfonic acid moiety enhances its solubility in water and may influence its interaction with biological targets.

1. Neuropharmacological Effects

Piperidine derivatives, including PSA, have been investigated for their effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. Research indicates that certain piperidine derivatives exhibit NMDA receptor antagonism, potentially providing therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders.

  • Case Study : A study evaluated various piperidine derivatives for their binding affinity to NMDA receptors. The results showed that while some derivatives had modest inhibitory concentrations (IC50 values), PSA was noted for its distinct binding geometry compared to other antagonists, suggesting unique pharmacological profiles .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

  • Research Findings : In a comparative study, PSA exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as a lead compound in antibiotic development .

3. Antioxidant Properties

Antioxidant activity is another notable characteristic of piperidine derivatives. Studies have shown that compounds containing the piperidine scaffold can scavenge free radicals, thereby reducing oxidative stress.

  • Experimental Data : A series of piperidine derivatives were evaluated using DPPH and ABTS assays, revealing that those with electron-donating groups exhibited enhanced antioxidant activity. PSA was among the compounds tested, showing promising results in mitigating oxidative damage .

Data Tables

Activity IC50/MIC Values Reference
NMDA Receptor Inhibition40 µM
Antibacterial Activity16-32 µg/mL
Antioxidant ActivityIC50 = 10 µM

Q & A

What unanswered questions warrant further investigation into PSA’s therapeutic potential?

  • Mechanistic Gaps : Explore PSA’s role in modulating GABAergic plasticity via long-term potentiation (LTP) studies in hippocampal slices .
  • Translational Studies : Investigate PSA’s efficacy in disease models (e.g., epilepsy, anxiety) with dose-response and toxicity profiling to define therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-sulfonic Acid
Reactant of Route 2
Piperidine-3-sulfonic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.